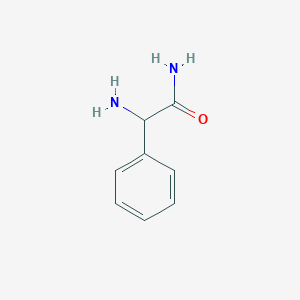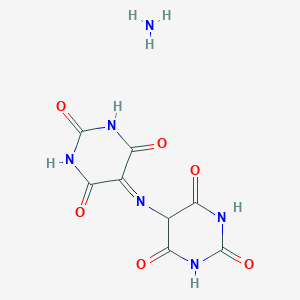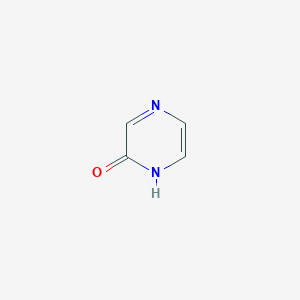![molecular formula C19H22N2O3 B042409 2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 57452-32-1](/img/structure/B42409.png)
2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norcodeine is an opiate analogue and the N-demethylated derivative of codeine. It has relatively little opioid activity on its own but is formed as a metabolite of codeine following ingestion . The chemical formula for norcodeine is C17H19NO3, and it has a molar mass of 285.343 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norcodeine can be synthesized through the N-demethylation of codeine. This process typically involves the use of reagents such as cyanogen bromide or other demethylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, norcodeine is often produced as a byproduct of codeine metabolism. The process involves the extraction and purification of norcodeine from biological matrices using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Chemical Reactions Analysis
Types of Reactions: Norcodeine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Norcodeine can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Norcodeine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of codeine and its metabolites.
Biology: Studied for its role in the metabolic pathways of opiates and its interactions with various enzymes.
Medicine: Investigated for its potential use in pain management and its pharmacokinetics in different species.
Industry: Utilized in the development of forensic toxicology methods for the detection of opioid use.
Mechanism of Action
Norcodeine exerts its effects primarily through its interaction with the mu-opioid receptor. It is metabolized from codeine by the enzyme cytochrome P450 3A4. Once formed, norcodeine can be further metabolized by conjugation with glucuronic acid . The binding of norcodeine to the mu-opioid receptor results in hyperpolarization of neurons, leading to the inhibition of nociceptive neurotransmitter release and an analgesic effect .
Comparison with Similar Compounds
Codeine: The parent compound from which norcodeine is derived.
Tramadol: Another opioid analgesic with a similar mechanism of action but different metabolic pathways.
Oxycodone: A semi-synthetic opioid with higher potency and different pharmacokinetic properties.
Uniqueness: Norcodeine’s uniqueness lies in its role as a metabolite of codeine with relatively low opioid activity. This makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of opiates without the high risk of opioid activity .
Properties
IUPAC Name |
2-(4-oxocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14,17H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIDYTQURQDBHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














